

# 4-Methyl-3-nitropyridine hydrochloride structure elucidation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	4-Methyl-3-nitropyridine hydrochloride
Cat. No.:	B1590557

[Get Quote](#)

## An In-Depth Technical Guide to the Structure Elucidation of **4-Methyl-3-nitropyridine Hydrochloride**

This guide provides a comprehensive, methodology-driven approach to the structural elucidation of **4-Methyl-3-nitropyridine hydrochloride**. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will integrate data from multiple state-of-the-art analytical techniques to build an unassailable structural confirmation.

## Introduction and Physicochemical Profile

**4-Methyl-3-nitropyridine hydrochloride** (also known as 3-Nitro-4-picoline hydrochloride) is a heterocyclic organic compound that serves as a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.<sup>[1]</sup> Its pyridine core, substituted with a methyl and a nitro group, offers unique reactivity for creating more complex molecules.<sup>[1]</sup> The hydrochloride salt form generally enhances water solubility, making it amenable to various reaction conditions and biological assays.<sup>[1][2]</sup>

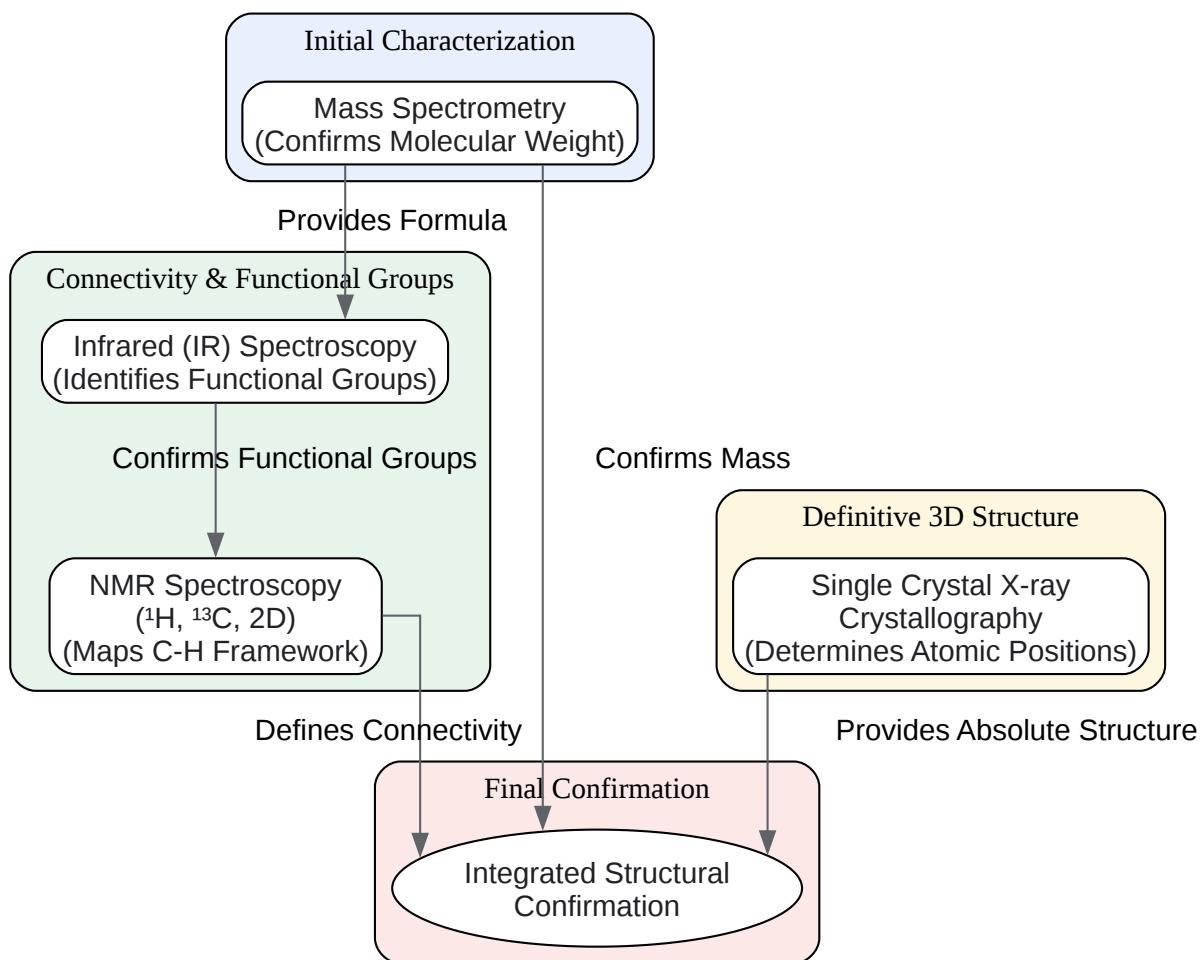
Given its role as a key intermediate, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent research and development. This guide outlines the integrated analytical strategy for its complete structural characterization.

Table 1: Physicochemical Properties of **4-Methyl-3-nitropyridine Hydrochloride**

Property	Value	Source(s)
Molecular Formula	$C_6H_7ClN_2O_2$ (or $C_6H_6N_2O_2 \cdot HCl$ )	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	~174.59 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	856835-53-5	<a href="#">[2]</a>
Appearance	White to light yellow solid or low melting point solid	<a href="#">[3]</a>
Melting Point	24-28°C (for the free base)	<a href="#">[3]</a>
Solubility	Soluble in water	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	3-Nitro-4-picoline hydrochloride	<a href="#">[1]</a>

## The Analytical Workflow: A Multi-Technique Approach

The structure elucidation of an organic molecule is a process of assembling evidence. No single technique provides all the answers. Instead, we use a complementary suite of methods where the output of one technique validates and builds upon the others. The workflow is designed to confirm three key aspects: molecular formula, connectivity, and three-dimensional arrangement.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structure elucidation.

## Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Experience: Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For **4-Methyl-3-nitropyridine hydrochloride**, we expect to

see an ion corresponding to the protonated free base  $[M+H]^+$ , as the HCl salt will typically dissociate in the ion source. High-resolution mass spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Expected Results:

- Free Base ( $C_6H_6N_2O_2$ ): Molecular Weight = 138.0429 g/mol .[\[4\]](#)
- Expected  $[M+H]^+$  Ion (HRMS): 139.0502 m/z.[\[4\]](#)

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve ~0.1 mg of **4-Methyl-3-nitropyridine hydrochloride** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
- Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Analysis Mode: Operate in positive ion mode to detect the  $[M+H]^+$  ion.
- Data Acquisition: Acquire data over a mass range of m/z 50-500.
- Data Analysis: Identify the monoisotopic peak for the  $[M+H]^+$  ion. Use the instrument software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula ( $C_6H_7N_2O_2$  for the protonated species). The measured mass should be within 5 ppm of the theoretical value.

## Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For our target molecule, the most informative regions will be those corresponding to the nitro group, the aromatic pyridine ring, and C-H bonds.

Trustworthiness: The presence of strong, characteristic absorption bands for the nitro group serves as a critical self-validating data point. Their absence would immediately cast doubt on the proposed structure.

Table 2: Characteristic IR Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
Nitro (NO <sub>2</sub> ) Asymmetric Stretch	~1520 - 1560	Strong, sharp absorption
Nitro (NO <sub>2</sub> ) Symmetric Stretch	~1340 - 1360	Strong, sharp absorption
Aromatic C=C and C=N Stretch	~1400 - 1600	Multiple medium to strong bands
Aromatic C-H Stretch	> 3000	Medium to weak bands
Aliphatic C-H Stretch (Methyl)	~2850 - 3000	Medium to weak bands

#### Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Background Scan: Perform a background scan with no sample present to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.
- Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over a range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: Process the resulting spectrum (transmittance vs. wavenumber) to identify the characteristic peaks as listed in Table 2. The NIST WebBook provides reference spectra for the free base that can be used for comparison.[5]

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

**Expertise & Experience:** NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.  $^1\text{H}$  NMR provides information about the number and environment of hydrogen atoms, while  $^{13}\text{C}$  NMR does the same for carbon atoms. The hydrochloride salt will protonate the pyridine nitrogen, which will influence the chemical shifts of the ring protons, typically shifting them downfield compared to the free base.

$^1\text{H}$  NMR Predicted Spectrum (in  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ):

- Pyridine Ring Protons (3H): Three distinct signals in the aromatic region (~8.0-9.5 ppm).
  - H2 (proton ortho to N): Expected to be the most downfield, likely a singlet or narrow doublet.
  - H5 (proton meta to N): Expected to be a doublet.
  - H6 (proton ortho to N): Expected to be a doublet.
  - The coupling constants (J-values) between adjacent protons (H5-H6) will be crucial for confirming their positions.
- Methyl Protons (3H): A sharp singlet at ~2.5-3.0 ppm. The integration of this peak relative to the aromatic protons should be 3:3 (or 1:1).

$^{13}\text{C}$  NMR Predicted Spectrum:

- Pyridine Ring Carbons (5C): Five signals in the aromatic region (~120-160 ppm). The carbon bearing the nitro group (C3) and the carbons adjacent to the nitrogen (C2, C6) will have distinct chemical shifts.
- Methyl Carbon (1C): One signal in the aliphatic region (~15-25 ppm).

Experimental Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not using the residual solvent peak.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire a standard one-dimensional proton spectrum.
  - <sup>13</sup>C NMR: Acquire a proton-decoupled <sup>13</sup>C spectrum. Techniques like DEPT can be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> carbons.
- Data Analysis:
  - Integrate the <sup>1</sup>H NMR signals to determine the relative number of protons.
  - Analyze the chemical shifts and coupling patterns to assign each signal to a specific proton in the molecule.
  - Assign the signals in the <sup>13</sup>C spectrum based on chemical shifts and comparison to literature values for similar compounds.[6][7]

Caption: Predicted <sup>1</sup>H NMR assignments for 4-Methyl-3-nitropyridine.

## Single Crystal X-ray Crystallography: The Definitive Structure

Authoritative Grounding: When a suitable single crystal can be grown, X-ray crystallography provides the ultimate proof of structure by determining the precise spatial coordinates of each atom.[8][9] The resulting three-dimensional model confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[10]

Trustworthiness: The process is self-validating through statistical figures of merit like the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model. A low R-factor (< 0.05) indicates a highly reliable structure determination.

## Experimental Protocol: X-ray Crystallography

- Crystal Growth (The Critical Step): Growing diffraction-quality single crystals is often the most challenging part.
  - Method: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., ethanol, chloroform) to near saturation.[\[11\]](#) Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
  - Goal: Obtain a single, non-twinned crystal with dimensions of approximately 0.1-0.3 mm.
- Data Collection:
  - Mount a suitable crystal on a goniometer head.
  - Place the crystal in a single-crystal X-ray diffractometer.
  - An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected on a detector.[\[8\]](#)[\[9\]](#)
- Structure Solution and Refinement:
  - The collected diffraction data is processed to determine the unit cell dimensions and space group.
  - Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.
  - A molecular model is built into the electron density map.
  - The atomic positions and thermal parameters are refined using least-squares methods to achieve the best possible fit to the experimental data.[\[10\]](#)

## Data Synthesis and Final Confirmation

The final step is to integrate the data from all techniques.

- MS confirms the molecular formula  $C_6H_6N_2O_2$  (as the free base).

- IR confirms the presence of the key nitro and pyridine functional groups.
- NMR confirms the carbon-hydrogen framework: a pyridine ring substituted with one methyl group and three protons, with relative positions established by coupling patterns.
- X-ray Crystallography (if successful) provides the definitive, high-resolution 3D structure, validating the conclusions from all other spectroscopic methods.

This multi-faceted approach ensures the highest level of scientific rigor and provides an unambiguous structural elucidation of **4-Methyl-3-nitropyridine hydrochloride**.

## Safety and Handling

4-Methyl-3-nitropyridine and its hydrochloride salt are hazardous chemicals and must be handled with appropriate precautions.

- Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage. May cause respiratory irritation.[6]
- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[12][13]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[12][14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

## References

- PubChem. (n.d.). 4-Methyl-3-nitropyridine. National Center for Biotechnology Information.
- Ali, K. A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. *Journal of Heterocyclic Chemistry*, 56(1), 172-183.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Elsayed, M. A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. *ResearchGate*.

- Purevsuren, B., et al. (2018). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. ResearchGate.
- Arshad, S., et al. (2015). Crystal structure determination of two pyridine derivatives. *Acta Crystallographica Section E: Crystallographic Communications*, 71(Pt 12), o932–o936.
- Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. *Physical Chemistry Chemical Physics*, 26(32), 22558-22571.
- NIST. (n.d.). 4-Methyl-3-nitropyridine - Mass Spectrum. NIST Chemistry WebBook.
- NIST. (n.d.). 4-Methyl-3-nitropyridine - IR Spectrum. NIST Chemistry WebBook.
- Organic Syntheses. (n.d.). 3-METHYL-4-NITROPYRIDINE-1-OXIDE.
- LookChem. (n.d.). 3-Amino-4-methylpyridine.
- PubChemLite. (n.d.). 4-methyl-3-nitropyridine (C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub>).
- SpectraBase. (n.d.). 4-Methyl-3-nitropyridine - <sup>13</sup>C NMR.
- Gawinecki, R., Rasala, D., & Kucybara, Z. (1995). The Influence of Steric Effect on X H NMR, <sup>13</sup>C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. *Chemical Papers*, 49(2), 75-79.
- Wikipedia. (n.d.). X-ray crystallography.
- NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine - IR Spectrum. NIST Chemistry WebBook.
- Blow, D. (2002). X ray crystallography. *Postgraduate Medical Journal*, 78(926), 767–769.
- Xiong, R.-G., et al. (2008). 4-Methyl-3-nitrobenzonitrile. *Acta Crystallographica Section E: Structure Reports Online*, 64(Pt 10), o1898.
- Manivannan, R., et al. (2015). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. *Journal of Chemical Crystallography*, 45, 147-151.
- Kniess, T., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. *Molbank*, 2018(4), M1017.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. Buy 4-Methyl-3-nitropyridine hydrochloride | 856835-53-5 [[smolecule.com](http://smolecule.com)]
- 3. 5832-44-0 4-Methyl-3-nitropyridine AKSci V0272 [[aksci.com](http://aksci.com)]

- 4. PubChemLite - 4-methyl-3-nitropyridine (C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 5. 4-Methyl-3-nitropyridine [webbook.nist.gov]
- 6. 4-Methyl-3-nitropyridine | C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub> | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ<sub>6</sub>-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ<sub>5</sub>-pyridin-1-ylum hexafluoro-λ<sub>6</sub>-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Methyl-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Methyl-3-nitropyridine hydrochloride structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590557#4-methyl-3-nitropyridine-hydrochloride-structure-elucidation]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)